4-Ethenylphenylalanine
Description
4-Ethenylphenylalanine is a non-canonical amino acid derivative of phenylalanine, where the para-position of the phenyl ring is substituted with an ethenyl (-CH=CH₂) group. This modification introduces unique steric and electronic properties, making it valuable in protein engineering, bioconjugation, and metabolic studies.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-ethenylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXQXSKTRZQJLH-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylphenylalanine typically involves the introduction of an ethenyl group to the phenylalanine molecule. One common method is the electrophilic desilylation of a stannyl precursor. This process involves the use of mild reaction conditions, such as a temperature of 70°C and a short reaction time of 10 minutes .
Industrial Production Methods: In industrial settings, the production of 4-Ethenylphenylalanine may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenylphenylalanine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 4-ethenylbenzaldehyde or 4-ethenylbenzoic acid.
Reduction: Formation of 4-ethylphenylalanine.
Substitution: Formation of halogenated or nitrated derivatives of 4-Ethenylphenylalanine.
Scientific Research Applications
4-Ethenylphenylalanine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: It can be incorporated into proteins to study protein structure and function.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethenylphenylalanine involves its incorporation into proteins and subsequent interactions with biological targets. The ethenyl group can participate in various biochemical reactions, influencing the structure and function of proteins. This compound can also interact with enzymes and receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Structural and Electronic Properties
Substituents at the para position of phenylalanine significantly alter electronic density and steric bulk. Below is a comparative analysis:
*Theoretical values for 4-ethenylphenylalanine inferred from analogs.
Key Observations:
- Electron-withdrawing groups (e.g., -Cl, -NO₂) increase the acidity of the α-amino and carboxyl groups, enhancing solubility in polar solvents .
- Electron-donating groups (e.g., -CH₃, -NH₂) improve hydrophobic interactions but may reduce solubility in aqueous media .
Biological Activity
4-Ethenylphenylalanine (4-EP) is a non-proteinogenic amino acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is structurally related to phenylalanine and has been studied for its effects on various biological systems, including its role in cancer therapy and metabolic pathways.
Chemical Structure and Properties
4-Ethenylphenylalanine features an ethylene group attached to the phenyl ring of phenylalanine, which alters its biochemical interactions. The molecular formula is , and it exhibits unique solubility and reactivity characteristics that influence its biological activity.
Antitumor Properties
Research has shown that 4-Ethenylphenylalanine exhibits antitumor activity . In vitro studies demonstrate that compounds related to 4-EP can inhibit the growth of specific cancer cell lines. For instance, derivatives of 2-(4-aminophenyl)benzothiazoles, which include modifications of phenylalanine, have been characterized by a unique biphasic dose-response relationship against various human cancer cell lines, indicating their potential as anticancer agents .
The antitumor effects of 4-EP are believed to be mediated through several mechanisms:
- CYP1A1 Enzyme Interaction : Studies indicate that 4-EP and its derivatives can induce or inhibit cytochrome P450 enzymes, particularly CYP1A1, which is involved in drug metabolism and bioactivation of prodrugs .
- Reactive Intermediate Formation : It has been suggested that 4-EP may be metabolized into reactive intermediates that can covalently bind to cellular macromolecules, leading to cytotoxic effects in sensitive cancer cells .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the cytotoxicity of 4-EP. For example, one study reported that treatment with 10 µM concentrations resulted in significant growth inhibition in MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent .
Case Studies
Several case studies have documented the effectiveness of 4-EP derivatives in preclinical models:
- Case Study 1 : A study involving xenograft models showed that compounds derived from 4-EP significantly inhibited tumor growth in colon cancer models when administered at specific dosages over a defined period .
- Case Study 2 : Another investigation evaluated the pharmacokinetics of a 4-EP derivative in vivo, demonstrating favorable absorption and distribution profiles that support its potential use in clinical settings .
Data Summary
| Compound | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| 4-Ethenylphenylalanine | MCF-7 | 10 | Significant growth inhibition |
| Derivative A | Colon Cancer | Varies | Tumor growth inhibition |
| Derivative B | Ovarian Cancer | Varies | Induction of apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
